

Derivatization of Ethyl 2-(morpholin-3-yl)acetate for SAR studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-(morpholin-3-yl)acetate*

Cat. No.: *B1279698*

[Get Quote](#)

Anwendungs- und Protokollhinweise: Derivatisierung von Ethyl-2-(morpholin-3-yl)acetat für SAR-Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Datum: 26. Oktober 2023

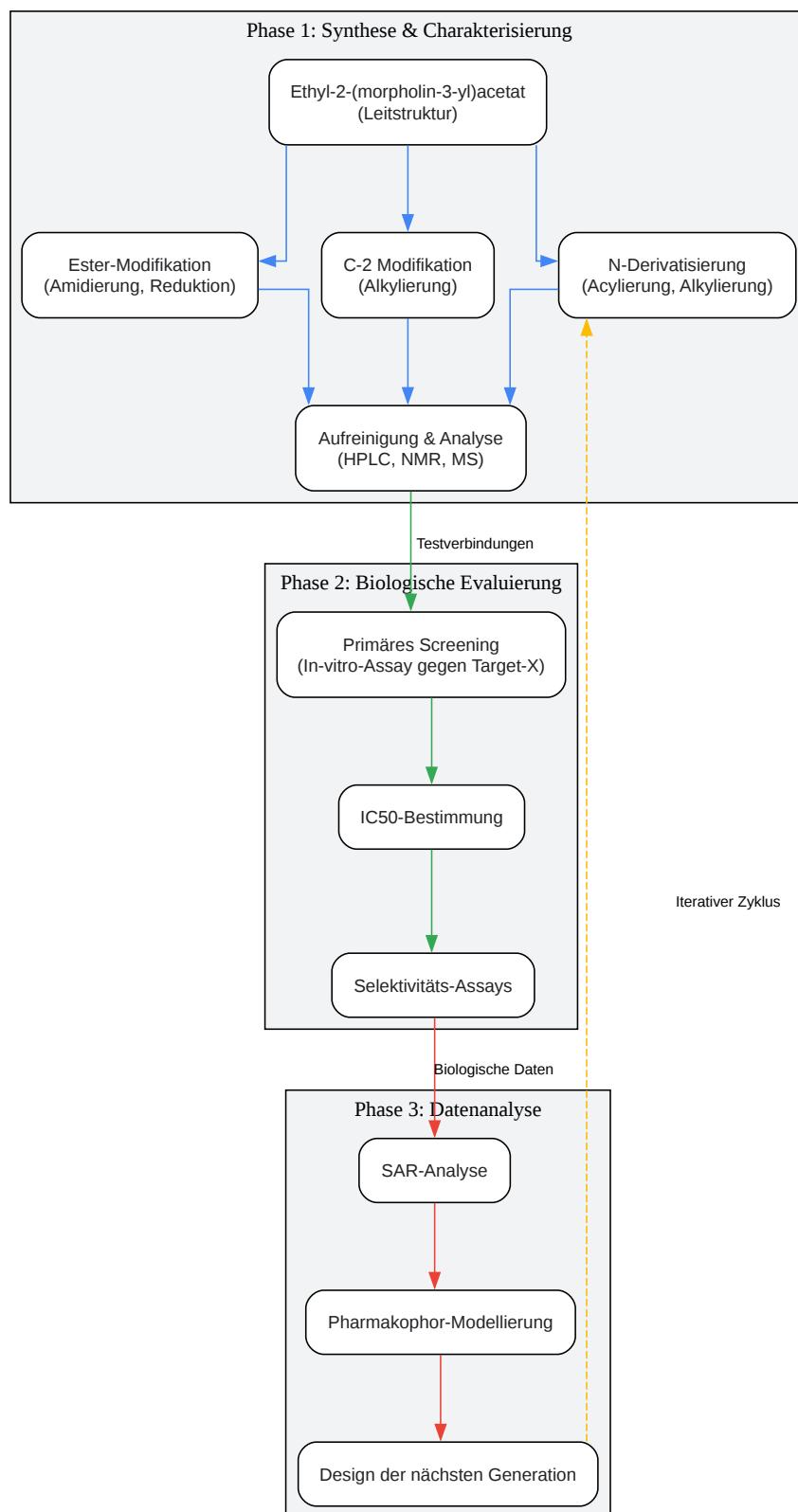
Einleitung

Ethyl-2-(morpholin-3-yl)acetat ist eine heterocyclische Verbindung, die als vielversprechendes Ausgangsmolekül (Lead Compound) für die Entwicklung neuer pharmazeutischer Wirkstoffe dient. Seine Struktur bietet mehrere Angriffspunkte für chemische Modifikationen, was es zu einem idealen Kandidaten für Struktur-Aktivitäts-Beziehungs-Studien (SAR) macht. Diese Studien sind entscheidend, um das pharmakologische Profil von Leitstrukturen zu optimieren, indem sie Aufschluss darüber geben, wie spezifische strukturelle Änderungen die biologische Aktivität, Selektivität und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) beeinflussen.

Diese Anwendungsbeschreibung umreißt die Strategien und detaillierten Protokolle zur Derivatisierung von Ethyl-2-(morpholin-3-yl)acetat an drei Schlüsselpositionen: dem Morphin-Stickstoff (N-Position), der Estergruppe und dem C-2-Kohlenstoff der Acetat-Seitenkette. Ziel ist die systematische Untersuchung der chemischen Raumparameter, um potente und selektive Modulatoren eines hypothetischen Zielproteins, des Enzyms "Target-X", zu identifizieren.

Logischer Arbeitsablauf der SAR-Studie

Der Arbeitsablauf für die SAR-Studie ist darauf ausgelegt, systematisch die Auswirkungen von strukturellen Modifikationen auf die biologische Aktivität zu untersuchen.



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf für die SAR-Studie von Ethyl-2-(morpholin-3-yl)acetat.

Synthesestrategien und Protokolle

Die Derivatisierung konzentriert sich auf drei Hauptbereiche des Moleküls.

N-Derivatisierung des Morphin-Rings

Die Modifikation am sekundären Amin des Morphinrings ist ein primärer Ansatzpunkt, um die Polarität, Lipophilie und mögliche Interaktionen mit dem Zielprotein zu beeinflussen.

a) N-Acylierung

Protokoll 3.1.1: Allgemeine Vorschrift zur N-Acylierung

- Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem Dichlormethan (DCM, 10 mL/mmol).
- Füge 1.5 Äquivalente einer Base (z. B. Triethylamin oder Diisopropylethylamin) hinzu.
- Kühle die Reaktionsmischung auf 0 °C in einem Eisbad.
- Füge langsam 1.1 Äquivalente des entsprechenden Acylchlorids oder Säureanhydrids gelöst in DCM hinzu.
- Lasse die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und röhre für 12-16 Stunden.
- Verfolge den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
- Nach Beendigung der Reaktion, wasche die organische Phase mit gesättigter NaHCO₃-Lösung und anschließend mit gesättigter NaCl-Lösung.
- Trockne die organische Phase über wasserfreiem Na₂SO₄, filtriere und eng ein.
- Reinige den Rückstand mittels Säulenchromatographie (Kieselgel, Eluenten-Mischung typischerweise Ethylacetat/Hexan).

b) N-Alkylierung (Reduktive Aminierung)

Protokoll 3.1.2: Allgemeine Vorschrift zur reduktiven Aminierung

- Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE).
- Füge 1.2 Äquivalente des entsprechenden Aldehyds oder Ketons hinzu.
- Füge 1.5 Äquivalente eines Reduktionsmittels, wie z.B. Natriumtriacetoxyborhydrid (STAB), portionsweise hinzu.
- Rühre die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.
- Überwache die Reaktion mittels DC oder LC-MS.
- Quenche die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung.
- Extrahiere die wässrige Phase mehrmals mit DCM.
- Vereinige die organischen Phasen, trockne über Na₂SO₄, filtriere und eng ein.
- Reinige das Rohprodukt mittels Säulenchromatographie.

Modifikation der Estergruppe

Die Umwandlung der Estergruppe in Amide oder Alkohole kann die Wasserstoffbrückenbindungs-Fähigkeiten und die metabolische Stabilität des Moleküls verändern.

a) Amidierung

Protokoll 3.2.1: Allgemeine Vorschrift zur Amidierung

- Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in einem geeigneten Lösungsmittel wie Methanol oder THF.
- Füge 2-3 Äquivalente des gewünschten primären oder sekundären Amins hinzu.
- Erwärme die Reaktion unter Rückfluss für 24-48 Stunden oder nutze Mikrowellenbestrahlung (z.B. 120 °C für 30-60 min).
- Überwache die Reaktion mittels LC-MS.

- Entferne das Lösungsmittel und überschüssiges Amin im Vakuum.
- Reinige das resultierende Amid mittels Säulenchromatographie oder präparativer HPLC.

b) Reduktion zum Alkohol

Protokoll 3.2.2: Reduktion des Esters zum Alkohol

- Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem THF und kühle auf 0 °C.
- Füge langsam 2 Äquivalente einer Lithiumaluminiumhydrid (LiAlH₄)-Lösung (z.B. 1 M in THF) hinzu.
- Röhre die Mischung bei 0 °C für 1 Stunde und lasse sie dann auf Raumtemperatur erwärmen.
- Röhre für weitere 2-4 Stunden, bis die Reaktion vollständig ist (DC-Kontrolle).
- Quenche die Reaktion vorsichtig bei 0 °C durch sequentielle Zugabe von Wasser, 15%iger NaOH-Lösung und erneut Wasser (Fieser-Methode).
- Filtriere den entstandenen Niederschlag ab und wasche ihn gründlich mit THF oder Ethylacetat.
- Eng die vereinigten Filtrate ein und reinige den Alkohol mittels Säulenchromatographie.

Quantitative Daten und SAR-Analyse

Die synthetisierten Derivate wurden in einem In-vitro-Enzymassay auf ihre inhibitorische Aktivität gegenüber Target-X getestet. Die Ergebnisse sind in den folgenden Tabellen zusammengefasst.

Tabelle 1: SAR der N-Derivate von Ethyl-2-(morpholin-3-yl)acetat

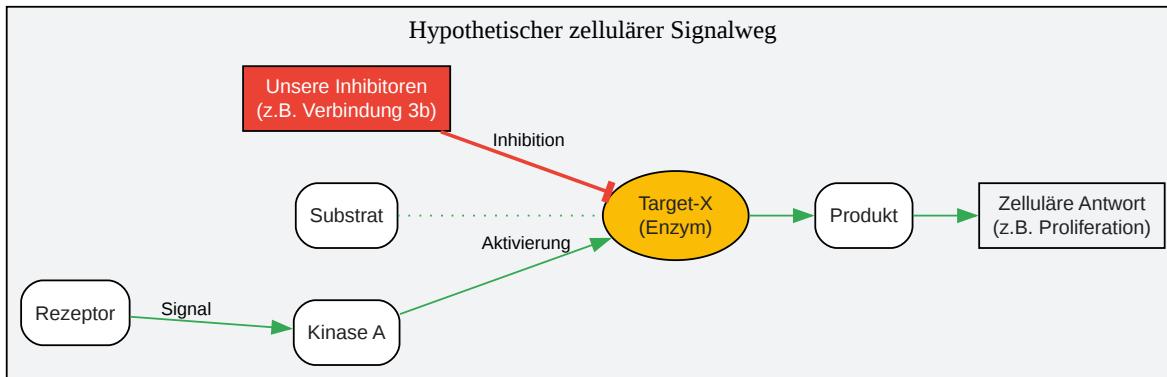
Verbindung	R-Gruppe (an N-4)	IC ₅₀ (nM) gegen Target-X	Lipophilie (cLogP)
1 (Lead)	-H	1250	0.8
2a	-C(O)CH ₃ (Acetyl)	850	0.6
2b	-C(O)Ph (Benzoyl)	450	2.5
2c	-C(O)c-Pr (Cyclopropylcarbonyl)	320	1.5
3a	-CH ₂ Ph (Benzyl)	150	3.1
3b	-CH ₂ (4-F-Ph) (4-Fluorbenzyl)	95	3.3
3c	-CH ₂ (2-thienyl)	210	2.4

Tabelle 2: SAR der Ester-Modifikationen

Verbindung	Modifikation an der Seitenkette	IC ₅₀ (nM) gegen Target-X	H-Brücken-Donoren/-Akzeptoren
1 (Lead)	-COOEt (Ethylester)	1250	0 / 4
4a	-CONH ₂ (primäres Amid)	980	2 / 3
4b	-CONHCH ₃ (sekundäres Amid)	750	1 / 3
4c	-CON(CH ₃) ₂ (tertiäres Amid)	1500	0 / 3
5a	-CH ₂ OH (primärer Alkohol)	2500	1 / 3

Hypothetischer Signalweg

Die entwickelten Inhibitoren könnten in einen zellulären Signalweg eingreifen, der für eine Krankheit relevant ist.



[Click to download full resolution via product page](#)

Abbildung 2: Hypothetischer Signalweg, der durch die Inhibitoren von Target-X moduliert wird.

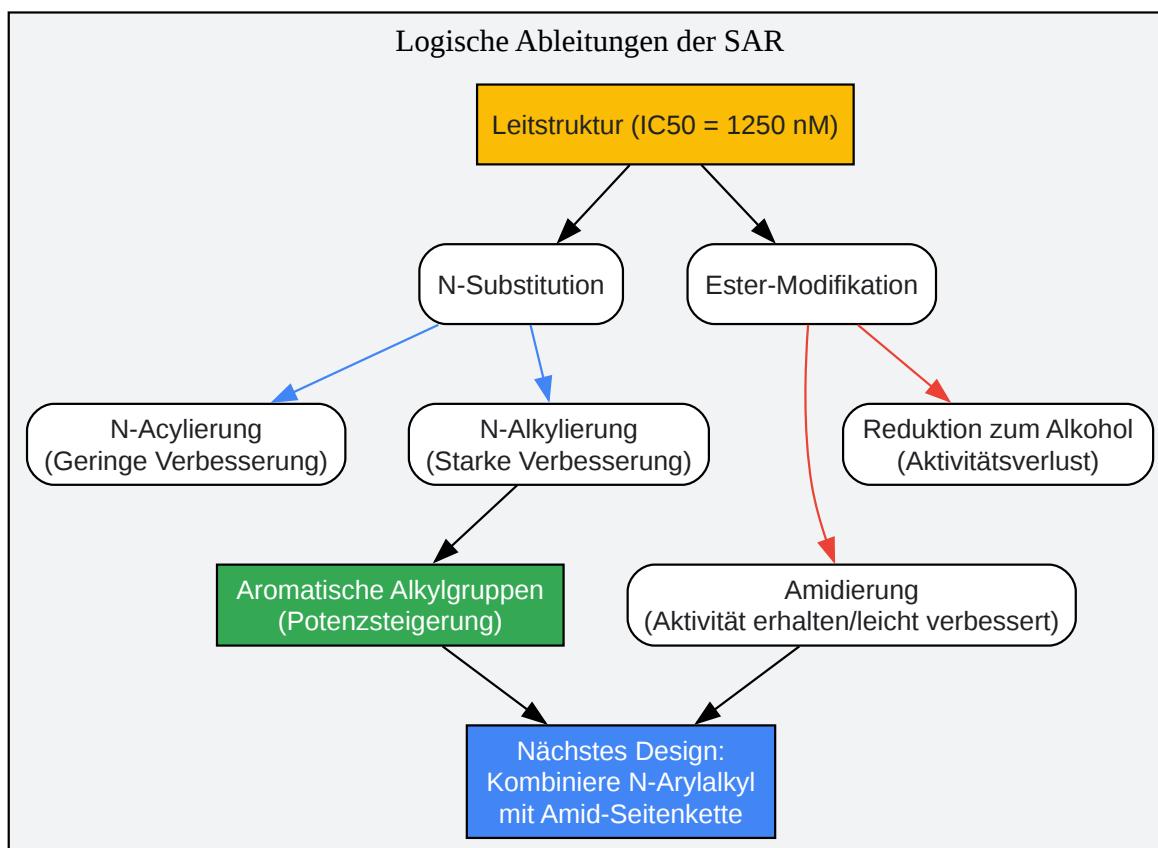
Interpretation der SAR

Die vorläufigen Daten deuten auf mehrere wichtige Trends hin:

- N-Position: Eine Substitution am Morpholin-Stickstoff ist generell vorteilhaft für die Aktivität. Größere, lipophile aromatische Reste (z.B. Benzyl in 3a) führen zu einer signifikanten Steigerung der Potenz im Vergleich zu kleinen Acylgruppen (z.B. Acetyl in 2a). Die Einführung eines elektronenziehenden Substituenten am Benzylring (Fluor in 3b) erhöht die Aktivität weiter, was auf eine spezifische Interaktion in der Bindungstasche hindeutet.
- Ester-Gruppe: Die Umwandlung des Esters in primäre oder sekundäre Amide (4a, 4b) führt zu einer leichten Verbesserung oder Beibehaltung der Aktivität, was auf die Möglichkeit von zusätzlichen Wasserstoffbrückenbindungen hindeutet. Das tertiäre Amid (4c) und der Alkohol (5a) zeigen eine verminderte Aktivität, was darauf schließen lässt, dass die Carbonylgruppe und/oder ein H-Brücken-Donor an dieser Position für die Bindung wichtig sind.

Logische Beziehungen in der SAR-Analyse

Die Beziehungen zwischen den chemischen Modifikationen und der resultierenden Aktivität können als logischer Baum dargestellt werden.



[Click to download full resolution via product page](#)

Abbildung 3: Logische Beziehungen der Struktur-Aktivitäts-Daten.

Fazit und nächste Schritte

Die durchgeföhrten Derivatisierungen haben wertvolle Einblicke in die SAR von Ethyl-2-(morpholin-3-yl)acetat als Inhibitor von Target-X geliefert. Die stärkste Potenz wurde bei N-benzylierten Analoga beobachtet, insbesondere bei Verbindung 3b (IC₅₀ = 95 nM). Die

Modifikation der Estergruppe zu einem sekundären Amid scheint ebenfalls toleriert oder leicht vorteilhaft zu sein.

Die nächsten Schritte umfassen:

- Synthese einer neuen Bibliothek von Verbindungen, die die besten Merkmale kombiniert (z. B. N-(4-Fluorbenzyl)-Derivate mit verschiedenen Amid-Seitenketten).
- Durchführung von In-vitro-ADME-Assays (z. B. metabolische Stabilität in Lebermikrosomen) für die potentesten Verbindungen.
- Beginn von Co-Kristallisationsstudien mit Target-X, um die Bindungsweise der potentesten Inhibitoren aufzuklären und das Design zukünftiger Analoga zu leiten.
- To cite this document: BenchChem. [Derivatization of Ethyl 2-(morpholin-3-yl)acetate for SAR studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279698#derivatization-of-ethyl-2-morpholin-3-yl-acetate-for-sar-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com